6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Overview
Description
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves several steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the Ethylpiperazine Group: This is achieved through nucleophilic substitution reactions, where the ethylpiperazine moiety is introduced to the core structure.
Formation of the Thioxothiazolidin Ring: This involves the cyclization of thioamide derivatives with appropriate reagents.
Final Coupling with Hexanoic Acid: The final step involves coupling the intermediate with hexanoic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Ethylpiperazin-1-yl)-2-(3-fluorophenyl)pyrido[1,2-a]pyrimidin-4-one
- 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
618076-77-0 |
---|---|
Molecular Formula |
C25H31N5O4S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H31N5O4S2/c1-3-27-11-13-28(14-12-27)22-18(23(33)30-16-17(2)8-9-20(30)26-22)15-19-24(34)29(25(35)36-19)10-6-4-5-7-21(31)32/h8-9,15-16H,3-7,10-14H2,1-2H3,(H,31,32)/b19-15- |
InChI Key |
OHWXCXPIYYSYJB-CYVLTUHYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
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